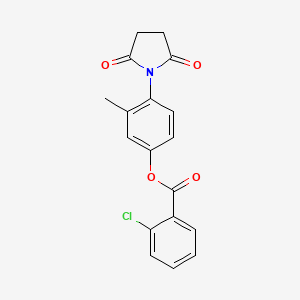
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 2-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 2-chlorobenzoate is a chemical compound that has been widely studied in scientific research. This compound is also known as CDDO-Cl or RTA-408. It is a synthetic triterpenoid and a potent antioxidant that has shown potential in treating various diseases and conditions.
作用机制
The mechanism of action of 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 2-chlorobenzoate involves the activation of the Nrf2 pathway. This pathway is responsible for regulating the expression of genes that are involved in antioxidant defense and detoxification. Activation of this pathway leads to the upregulation of antioxidant enzymes, which can protect cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 2-chlorobenzoate has several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. It has also been shown to protect against neurodegenerative diseases and improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 2-chlorobenzoate in lab experiments is its potent antioxidant activity. This compound can protect cells from oxidative stress and inflammation, which can be useful in studying various diseases and conditions. However, one limitation of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for research involving 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 2-chlorobenzoate. Some of these include:
1. Studying its potential use in treating liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
2. Investigating its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
3. Studying its effects on the immune system and its potential use in treating autoimmune diseases.
4. Investigating its potential use in treating cancer, particularly in combination with other chemotherapy drugs.
Conclusion:
In conclusion, 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 2-chlorobenzoate is a chemical compound that has shown potential in treating various diseases and conditions. Its potent antioxidant activity and ability to activate the Nrf2 pathway make it a promising candidate for future research. Further studies are needed to fully understand its therapeutic potential and limitations.
合成方法
The synthesis of 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 2-chlorobenzoate involves several steps. The starting material is 2,3-dimethyl-2-butene-1,4-dial, which undergoes a series of reactions to form the final product. The synthesis process is complex and requires expertise in organic chemistry.
科学研究应用
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 2-chlorobenzoate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in treating diabetes, cardiovascular diseases, and liver diseases.
属性
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)-3-methylphenyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-11-10-12(24-18(23)13-4-2-3-5-14(13)19)6-7-15(11)20-16(21)8-9-17(20)22/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVRTINTPCSIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2Cl)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 2-chlorobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5785721.png)
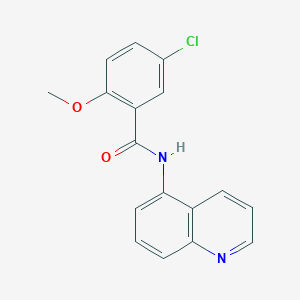
![1-benzofuran-2-yl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5785744.png)
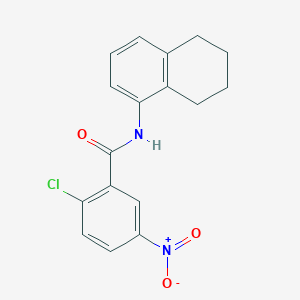

![2-(2,3-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5785768.png)
![N-(4-{2-[(5-chloro-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5785779.png)

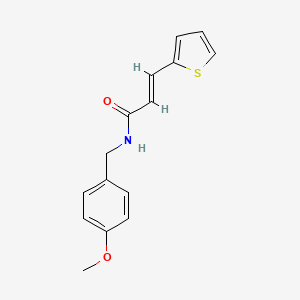
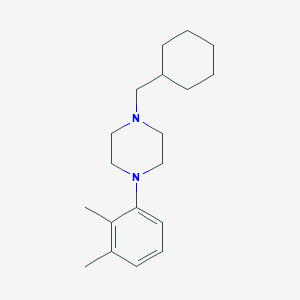
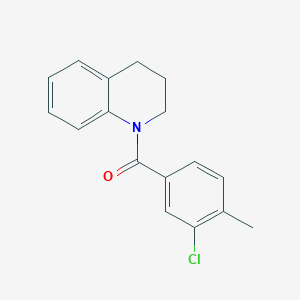
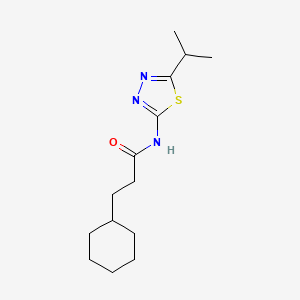
![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
